Tert-butyl 4-(2-fluoro-4-(methylamino)phenyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-fluoro-4-(methylamino)phenyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-fluoro-4-(methylamino)phenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2-fluoro-4-(methylamino)benzene under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-fluoro-4-(methylamino)phenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl 4-(2-fluoro-4-(methylamino)phenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly for its anticancer and antiparasitic activities.
Industry: Used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-fluoro-4-(methylamino)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-fluoro-4-(methylamino)phenyl)piperazine-1-carboxylate is unique due to the presence of the fluoro and methylamino groups, which can impart specific biological activities and chemical reactivity. These functional groups can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties .
Properties
CAS No. |
1211581-67-7 |
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Molecular Formula |
C16H24FN3O2 |
Molecular Weight |
309.38 g/mol |
IUPAC Name |
tert-butyl 4-[2-fluoro-4-(methylamino)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)20-9-7-19(8-10-20)14-6-5-12(18-4)11-13(14)17/h5-6,11,18H,7-10H2,1-4H3 |
InChI Key |
LCPAGWBJEDZHDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC)F |
Origin of Product |
United States |
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